4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid typically involves the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-aminomethylbenzoic acid: Shares the benzoic acid moiety.
Uniqueness
4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid is unique due to its combination of an indole and a benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[[(2-indol-1-ylacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(12-20-10-9-14-3-1-2-4-16(14)20)19-11-13-5-7-15(8-6-13)18(22)23/h1-10H,11-12H2,(H,19,21)(H,22,23) |
InChI Key |
SBNWOIWXROTDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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